molecular formula C9H8O2 B1608903 2-Phenylmalonaldehyde CAS No. 26591-66-2

2-Phenylmalonaldehyde

Cat. No.: B1608903
CAS No.: 26591-66-2
M. Wt: 148.16 g/mol
InChI Key: PGTSKBVCLZBQFK-UHFFFAOYSA-N
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Description

2-Phenylmalonaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of malonaldehyde, where one of the hydrogen atoms is replaced by a phenyl group. This compound is known for its reactivity due to the presence of two aldehyde groups and a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylmalonaldehyde can be synthesized through various methods. One common method involves the condensation of benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction proceeds as follows:

  • Benzaldehyde reacts with malonic acid in the presence of a base (such as sodium ethoxide) to form benzylidenemalonic acid.
  • The intermediate benzylidenemalonic acid undergoes decarboxylation upon heating to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylmalonaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-phenylmalonic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-phenylpropanediol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde groups can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed:

    Oxidation: 2-Phenylmalonic acid.

    Reduction: 2-Phenylpropanediol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Phenylmalonaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, making it useful in:

  • Pharmaceutical Development: It is employed in synthesizing bioactive compounds that may have therapeutic potential.
  • Agrochemical Production: The compound is utilized in creating pesticides and herbicides.

Biochemical Assays

In biological research, this compound is used:

  • As a Probe: It aids in studying enzyme activities and metabolic pathways due to its ability to form Schiff bases with amines.
  • In Lipid Peroxidation Studies: It acts as a marker for oxidative stress, allowing researchers to evaluate lipid peroxidation processes in biological systems.

Material Science

The compound finds applications in the production of:

  • Polymers and Resins: Its reactive aldehyde groups enable it to participate in polymerization reactions, contributing to the development of new materials with desirable properties.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents. The compound's reactivity facilitated the formation of complex structures that exhibited significant cytotoxicity against cancer cell lines. The synthetic route involved multiple steps, including oxidation and reduction reactions, leading to high yields of the desired products .

Case Study 2: Biochemical Applications

Research involving lipid peroxidation highlighted the role of this compound as a biomarker for oxidative stress. In experiments assessing oxidative damage in rodent models, increased levels of malondialdehyde were correlated with tissue damage following hypoxic conditions. This established its utility in evaluating cellular responses to oxidative stress .

Comparison with Related Compounds

CompoundFunctional GroupsKey Applications
This compoundTwo aldehydes, one phenylOrganic synthesis, biochemical assays
MalonaldehydeTwo aldehydesMarker for lipid peroxidation
BenzaldehydeOne aldehyde, one phenylSolvent and reagent in organic synthesis
PhenylacetaldehydeOne aldehyde, one phenylIntermediate in organic synthesis

Mechanism of Action

The mechanism of action of 2-Phenylmalonaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, which are important in biochemical processes. The phenyl ring can participate in π-π interactions, influencing the compound’s binding to various molecular targets. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities.

Comparison with Similar Compounds

    Malonaldehyde: The parent compound without the phenyl group.

    Benzaldehyde: A simpler aldehyde with a single phenyl group.

    Phenylacetaldehyde: A related compound with a phenyl group and a single aldehyde group.

Uniqueness: 2-Phenylmalonaldehyde is unique due to the presence of two reactive aldehyde groups and a phenyl ring, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

2-Phenylmalonaldehyde (PMA) is an organic compound with significant biological activity, making it a subject of interest in various scientific fields, including biochemistry and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.

This compound is characterized by its two aldehyde groups and a phenyl substituent. Its molecular formula is C10_{10}H8_{8}O2_{2}, and it is known for its reactivity towards nucleophiles and electrophiles. The compound can form Schiff bases with amines, which are crucial in several biochemical processes.

The biological activity of PMA primarily stems from its ability to interact with various molecular targets through:

  • Formation of Schiff Bases : The aldehyde groups can react with amines, leading to the formation of stable Schiff bases that are important in enzyme catalysis and metabolic pathways.
  • π-π Interactions : The phenyl ring allows PMA to engage in π-π stacking interactions, enhancing its binding affinity to biological macromolecules.

Antioxidant Properties

Research indicates that PMA exhibits antioxidant activity, which is crucial in mitigating oxidative stress. It can potentially reduce lipid peroxidation and enhance cellular defense mechanisms by modulating levels of glutathione (GSH) and catalase (CAT) activities. For instance, studies have shown that PMA can increase GSH levels while decreasing malondialdehyde (MDA) levels in cellular models, suggesting its protective role against oxidative damage .

Enzyme Inhibition

PMA has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with active sites of various enzymes, potentially leading to therapeutic applications. For example, it has been noted for its ability to inhibit certain oxidases involved in metabolic pathways.

Case Studies

Several studies have highlighted the biological relevance of PMA:

  • Antioxidant Effects in Yeast Models : In experiments involving Saccharomyces cerevisiae, PMA was shown to promote cell growth by reducing oxidative stress markers. The compound significantly lowered MDA levels while enhancing protein synthesis and GSH levels over time .
  • Enzyme Activity Probes : PMA is utilized as a probe in biochemical assays to study the activity of various enzymes. Its ability to form reactive intermediates makes it a valuable tool for investigating metabolic pathways in both plant and animal systems.

Applications in Research

PMA serves multiple roles in scientific research:

  • Biochemical Assays : It is used to study enzyme kinetics and metabolic pathways due to its reactivity and ability to form bioactive compounds.
  • Drug Development : Its potential as a therapeutic agent is being explored, particularly concerning diseases linked to oxidative stress and enzyme dysregulation.
  • Industrial Uses : Beyond biological applications, PMA is also employed in the synthesis of polymers and resins, showcasing its versatility.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress by lowering MDA levels
Enzyme InhibitionInhibits specific oxidases involved in metabolism
Biochemical ProbesServes as a probe for studying enzyme activities

Properties

IUPAC Name

2-phenylpropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTSKBVCLZBQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394882
Record name 2-phenylmalonaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26591-66-2
Record name 2-phenylmalonaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenylmalondialdehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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